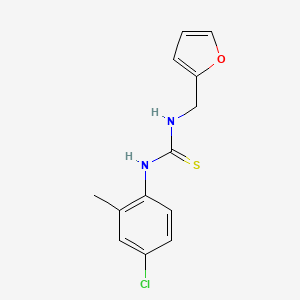
N-(4-chloro-2-methylphenyl)-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-N'-(2-furylmethyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CMF or 2-[(4-chloro-2-methylphenyl)amino]-N-(2-furylmethyl)thiourea. CMF has been found to possess a variety of biochemical and physiological effects, which makes it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of CMF is not fully understood. However, it has been proposed that CMF may exert its biological effects through the inhibition of enzymes such as tyrosine kinase and topoisomerase. It may also interact with cellular membranes and affect the expression of certain genes.
Biochemical and Physiological Effects:
CMF has been found to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation and oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMF in lab experiments is its ability to exhibit a variety of biological activities. This makes it a versatile compound that can be used in a wide range of studies. However, one of the limitations of using CMF is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CMF. One potential area of study is the development of CMF-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of study is the investigation of the mechanisms of action of CMF, which may lead to the discovery of new targets for drug development. Additionally, further research is needed to determine the safety and toxicity of CMF in humans, which will be important for the development of any potential drugs based on this compound.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(2-furylmethyl)thiourea is a promising compound for scientific research. It possesses a variety of biological activities and has potential applications in the development of drugs for the treatment of cancer, fungal infections, and viral infections. Further research is needed to fully understand the mechanisms of action of CMF and to determine its safety and toxicity in humans.
Méthodes De Synthèse
The synthesis of CMF involves the reaction of 2-furylmethylamine with 4-chloro-2-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide. This results in the formation of CMF as a white crystalline solid.
Applications De Recherche Scientifique
CMF has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anticancer, antifungal, and antiviral properties. It has also been found to exhibit anti-inflammatory and antioxidant activities.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-7-10(14)4-5-12(9)16-13(18)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSILPBRGOKUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)
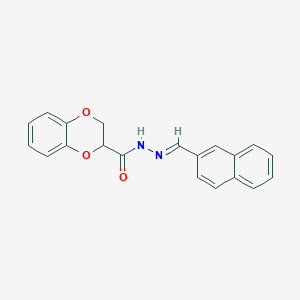
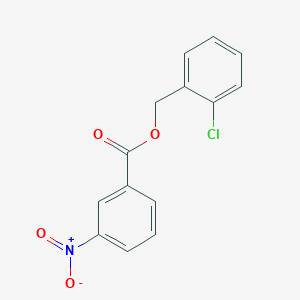
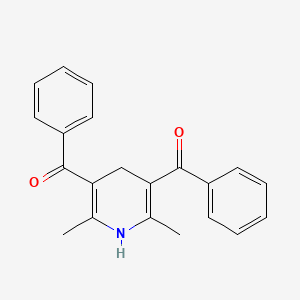
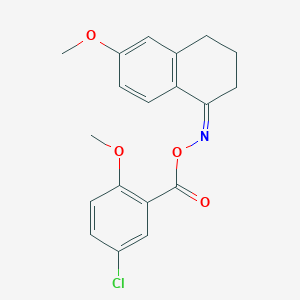
![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)

![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)
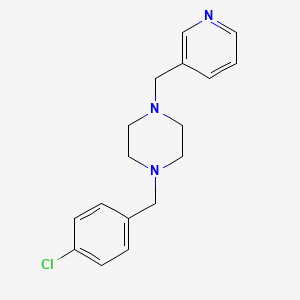

![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B5830101.png)